8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a methoxy group, a phenylethyl group, and a carboxamide group attached to the chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine (e.g., phenylethylamine) and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with new functional groups.
Scientific Research Applications
8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying chromene chemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized chromenes with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- 6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-4-carboxamide
Uniqueness
8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is unique due to the specific position of the methoxy group and the carboxamide group on the chromene core. This unique structure may result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-16-9-5-8-14-12-15(19(22)24-17(14)16)18(21)20-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFASHCMYEWWMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647278 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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